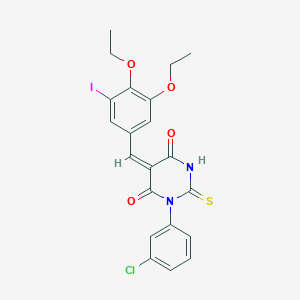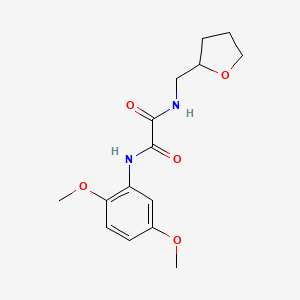![molecular formula C17H19NO3S2 B5059505 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5059505.png)
2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves cyclization reactions and the incorporation of specific functional groups to achieve the desired molecular architecture. The synthetic approach can vary based on the substituents and the targeted chemical and physical properties of the final product. For instance, the synthesis of related thiazolidine derivatives has been reported through reactions involving condensation and cyclization steps, which could be analogous to methods used for synthesizing 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine (Muche, Simon; Müller, Matthias M.; Hołyńska, M., 2018).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by X-ray diffraction methods, providing insights into their crystalline forms and spatial arrangement. These analyses reveal the non-planarity of such molecules and the presence of intermolecular interactions that contribute to their stability. For example, studies have shown that thiazolidine derivatives crystallize in specific systems, exhibiting intermolecular hydrogen bonding and other interactions that influence their molecular conformation and stability (Yahiaoui, S., et al., 2019).
Chemical Reactions and Properties
Thiazolidine derivatives participate in a variety of chemical reactions, including photo-oxidation and cycloaddition reactions. These reactions can lead to the formation of novel compounds with unique structural features and potential biological activities. For instance, photo-oxidation of thiazolidine derivatives has been employed to achieve direct hydroxylation, resulting in compounds with specific stereochemical configurations (Takata, T., et al., 1985).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and intermolecular interactions within the crystal lattice. For example, the crystal structure determination provides information about the cell parameters, space group, and molecular conformation, which are essential for understanding the material's physical characteristics (Doreswamy, S., et al., 2009).
Chemical Properties Analysis
The chemical properties of thiazolidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. These properties are critical for exploring their potential applications in various fields, such as medicinal chemistry and materials science. For instance, the presence of electron-donating and electron-withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets (Siddiqui, N., et al., 2010).
作用机制
Target of Action
Similar compounds have been shown to exhibit antifungal activity against aspergillus niger
Mode of Action
It has been suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially disrupt normal cell function, leading to cell death.
Biochemical Pathways
It has been suggested that it may affect energy metabolism . The compound could potentially interfere with the tricarboxylic acid cycle, a key metabolic pathway responsible for the production of ATP, the energy currency of the cell .
Result of Action
It has been suggested that the compound exhibits antifungal activity by inducing oxidative stress . This could lead to the production of reactive oxygen species, which can damage cellular components and lead to cell death.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13-3-9-16(10-4-13)23(19,20)18-11-12-22-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQDBYMCNWRYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)
![3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5059448.png)

![4-(1-adamantyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5059470.png)
![5-[(3-isoxazolylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5059478.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)
![4-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5059490.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5059494.png)
![dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5059497.png)
![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)
![3-[(2,6-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5059506.png)
![1-(2-chloro-4-fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059512.png)